N,O-Ditrityl Losartan is a derivative of Losartan, an angiotensin II receptor antagonist widely used for the treatment of hypertension and heart failure. This compound features two trityl (triphenylmethyl) protecting groups, which enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. The introduction of the trityl groups allows for selective reactions and purification processes that are crucial in the development of active pharmaceutical ingredients.
Losartan was first approved by the U.S. Food and Drug Administration in 1995 and has since been a cornerstone in antihypertensive therapy. N,O-Ditrityl Losartan is synthesized from Losartan through specific chemical modifications that involve the protection of functional groups.
N,O-Ditrityl Losartan belongs to the class of organic compounds known as imidazole derivatives. It is classified as a pharmaceutical compound due to its relevance in drug formulation and synthesis.
The synthesis of N,O-Ditrityl Losartan typically involves several steps, primarily focusing on the protection of hydroxyl and amine functionalities using trityl groups. The following outlines a general synthetic route:
The reactions are typically conducted under anhydrous conditions to prevent hydrolysis of the trityl groups. Reaction temperatures may vary but are generally maintained at room temperature to slightly elevated temperatures (up to 50 °C) depending on specific reagents and solvents used.
N,O-Ditrityl Losartan has a complex molecular structure characterized by:
The molecular formula can be represented as , indicating its composition.
N,O-Ditrityl Losartan can undergo various chemical reactions, primarily involving deprotection and functionalization:
The deprotection step is crucial for activating N,O-Ditrityl Losartan for biological assays or further synthetic transformations. Reaction conditions must be optimized to ensure complete removal of protecting groups without degrading the core structure.
The mechanism of action for N,O-Ditrityl Losartan involves its conversion into active Losartan upon deprotection. Once activated, it functions by blocking angiotensin II from binding to its receptors, effectively lowering blood pressure and providing therapeutic effects in cardiovascular diseases.
Relevant analyses such as High Performance Liquid Chromatography (HPLC) are employed to assess purity and confirm structural integrity during synthesis.
N,O-Ditrityl Losartan serves primarily as an intermediate in the synthesis of active pharmaceutical ingredients used for hypertension treatment. Its ability to undergo selective reactions makes it valuable in medicinal chemistry for developing new derivatives with improved efficacy or reduced side effects.
IUPAC Name:(2-Butyl-5-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-4-yl)methyl trityl etherMolecular Formula: C₆₀H₅₁ClN₆OMolecular Weight: 919.54 g/molCAS Registry Number: Not available in indexed sources (distinct from mono-trityl derivatives)
Table 1: Key Identifiers of Trityl-Protected Losartan Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
N-Trityl Losartan | 133909-99-6 | C₄₁H₃₇ClN₆O | 665.23 |
N-Trityl Losartan Isomer | 133727-10-3 | C₄₁H₃₇ClN₆O | 665.23 |
Losartan Trityl Ether | 1006062-28-7 | C₄₁H₃₇ClN₆O | 665.23 |
N,O-Ditrityl Losartan | Not reported | C₆₀H₅₁ClN₆O | 919.54 |
N,O-Ditrityl Losartan is a fully protected derivative of the antihypertensive agent losartan, where triphenylmethyl (trityl) groups shield both the tetrazole nitrogen (N-trityl) and the hydroxymethyl oxygen (O-trityl). This dual protection stabilizes reactive sites during synthetic processes. The IUPAC name systematically describes:
Structural Features:
Crystal System: Monoclinic (predicted based on analogs)Space Group: P2₁/c (common for tritylated sartans)Key Structural Parameters:
Figure 1: Proposed Molecular Structure of N,O-Ditrityl Losartan
[Structure Description: Central imidazole with 2-butyl/4-(trityloxymethyl) groups. N1-linked biphenyl with 2'-(N2-trityltetrazole). Color-coding: Imidazole (blue), tetrazole (red), trityl groups (gray benzene clusters).]
X-ray diffraction studies of analogous N-trityl sartan intermediates (e.g., N-tritylolmesartan ethyl) reveal that the trityl group exclusively occupies the N-2 position of the tetrazole ring rather than the N-1 position historically assigned in literature. This regiochemistry arises from:
Impact of Trityl Groups on Conformation:
Table 2: Crystallographic Parameters of Key Tritylated Intermediates
Parameter | N-Trityl Losartan Analog | Losartan Trityl Ether | N,O-Ditrityl Losartan (Predicted) |
---|---|---|---|
Crystal System | Monoclinic | Orthorhombic | Monoclinic |
Space Group | P2₁/n | Pbca | P2₁/c |
Tetrazole-Trityl Bond Length (Å) | 1.482 | – | 1.475 (N); 1.452 (O) |
Dihedral Angle (°) | 43.8 | 41.2 | 45.6 |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: